Dhodh-IN-21

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

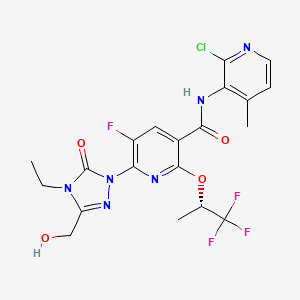

Molecular Formula |

C20H19ClF4N6O4 |

|---|---|

Molecular Weight |

518.8 g/mol |

IUPAC Name |

N-(2-chloro-4-methyl-3-pyridinyl)-6-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxypyridine-3-carboxamide |

InChI |

InChI=1S/C20H19ClF4N6O4/c1-4-30-13(8-32)29-31(19(30)34)16-12(22)7-11(18(28-16)35-10(3)20(23,24)25)17(33)27-14-9(2)5-6-26-15(14)21/h5-7,10,32H,4,8H2,1-3H3,(H,27,33)/t10-/m0/s1 |

InChI Key |

XEDJGCIOZDHXOR-JTQLQIEISA-N |

Isomeric SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |

Canonical SMILES |

CCN1C(=NN(C1=O)C2=C(C=C(C(=N2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CN=C3Cl)C)F)CO |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Dhodh-IN-21 in Acute Myeloid Leukemia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of Dhodh-IN-21 and other potent Dihydroorotate Dehydrogenase (DHODH) inhibitors in Acute Myeloid Leukemia (AML) cells. By targeting a critical enzyme in the de novo pyrimidine biosynthesis pathway, these inhibitors induce a cascade of cellular events, including cell cycle arrest, differentiation, and apoptosis. This document synthesizes preclinical data, details key experimental methodologies, and visualizes the intricate signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug development.

Introduction: Targeting a Metabolic Vulnerability in AML

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloblasts in the bone marrow and blood. A key feature of many AML subtypes is a blockade in cellular differentiation, leading to an accumulation of immature, self-renewing leukemic cells.[1][2][3] Recent therapeutic strategies have focused on overcoming this differentiation arrest.[1][4]

A promising therapeutic target that has emerged is Dihydroorotate Dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway—the oxidation of dihydroorotate to orotate.[1][2][3][5] Rapidly proliferating cancer cells, including AML cells, are highly dependent on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[6][7] this compound, a potent and selective DHODH inhibitor, exemplifies a new class of anticancer agents that exploit this metabolic vulnerability.[8]

This compound: A Potent DHODH Inhibitor

This compound (also referred to as compound 19) is an orally active and selective inhibitor of DHODH with a reported IC50 value of 1.1 nM.[8] Its anticancer activity has been demonstrated in various AML cell lines, where it inhibits proliferation at nanomolar concentrations.

Quantitative Data: In Vitro Efficacy

The following table summarizes the in vitro efficacy of this compound and other notable DHODH inhibitors in AML cell lines.

| Compound | Target | IC50 (Enzymatic Assay) | Cell Line | IC50 (Proliferation Assay) | Reference |

| This compound | DHODH | 1.1 nM | MOLM-13 | 2.0 nM | [8] |

| THP-1 | 5.0 nM | [8] | |||

| AG636 | DHODH | Not Reported | Not Reported | Not Reported | [5][9] |

| Brequinar (BRQ) | DHODH | 1.8 nM | T-ALL cell lines | Nanomolar range | [10][11] |

| MEDS433 | DHODH | 1.2 nM | THP-1 | EC50 (differentiation) = 32.8 nM | [10][12][13] |

| PTC299 | DHODH | Not Reported | HL60, THP-1 | Not Reported | [7][14] |

| Isobavachalcone | DHODH | Not Reported | Not Reported | Not Reported | [3][6] |

Core Mechanism of Action in AML Cells

The primary mechanism of action of this compound and other DHODH inhibitors is the induction of pyrimidine starvation. This metabolic stress triggers a multi-faceted anti-leukemic response, as detailed below.

Inhibition of De Novo Pyrimidine Biosynthesis

DHODH is a flavin-dependent mitochondrial enzyme that links pyrimidine biosynthesis to the electron transport chain.[5] By inhibiting DHODH, this compound blocks the synthesis of orotate, a crucial precursor for pyrimidine nucleotides. This depletion of the pyrimidine pool is the initiating event in the drug's mechanism of action. The on-target effect of DHODH inhibitors can be confirmed by the rescue of the phenotype upon supplementation with exogenous uridine, which bypasses the enzymatic block.[2][3][7][14]

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by this compound.

Induction of Myeloid Differentiation

A hallmark of DHODH inhibition in AML is the reversal of the characteristic differentiation block.[1][5] By inducing pyrimidine starvation, DHODH inhibitors force AML cells to exit the self-renewal program and undergo myeloid differentiation.[10] This is phenotypically observed by an increase in the expression of mature myeloid markers, such as CD11b.[1]

Cell Cycle Arrest and Apoptosis

Depletion of pyrimidines leads to replicative stress, causing AML cells to arrest in the S-phase or G2/M phase of the cell cycle.[12][15] Prolonged cell cycle arrest ultimately triggers programmed cell death (apoptosis).[2][3][6][12]

Downregulation of Key Oncogenic Pathways

DHODH inhibition has been shown to modulate the expression and activity of critical oncogenic drivers in AML.

-

MYC: DHODH is often co-expressed with the MYC oncogene in AML patients.[6][16] Inhibition of DHODH leads to a significant reduction in MYC protein expression, which in turn relieves the transcriptional suppression of cell cycle inhibitors like p21.[6][16]

-

Protein Translation and YY1: DHODH blockade rapidly shuts down protein translation in leukemic stem cells (LSCs).[5][9][17] This effect is mediated, in part, by the downregulation of the transcription factor Yin Yang 1 (YY1), which is a key sensor in this molecular response.[5][9][17]

Caption: Downstream effects of DHODH inhibition on key signaling pathways in AML.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used to investigate the mechanism of action of DHODH inhibitors.

Cell Viability and Proliferation Assays

-

Objective: To determine the effect of the inhibitor on the growth and viability of AML cells.

-

Methodology:

-

AML cell lines (e.g., MOLM-13, THP-1, HL60) are seeded in 96-well plates.

-

Cells are treated with a serial dilution of the DHODH inhibitor for a specified period (e.g., 72-120 hours).

-

Cell viability is assessed using a commercially available kit, such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.

-

IC50 values are calculated by fitting the dose-response data to a non-linear regression model.

-

Differentiation Assays

-

Objective: To assess the ability of the inhibitor to induce myeloid differentiation.

-

Methodology:

-

AML cells are treated with the DHODH inhibitor for several days.

-

Cells are harvested and stained with fluorescently labeled antibodies against cell surface markers of differentiation (e.g., CD11b) and immaturity (e.g., c-Kit).

-

The expression of these markers is quantified by flow cytometry. An increase in the CD11b-positive population indicates myeloid differentiation.

-

Western Blotting

-

Objective: To analyze the expression levels of key proteins involved in the signaling pathways affected by DHODH inhibition.

-

Methodology:

-

AML cells are treated with the inhibitor for various time points.

-

Whole-cell lysates are prepared, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies against target proteins (e.g., DHODH, MYC, p21, cleaved caspase-3) and a loading control (e.g., β-actin).

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

-

In Vivo Xenograft Models

-

Objective: To evaluate the anti-leukemic efficacy of the DHODH inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., NSG or NOD/SCID) are subcutaneously or intravenously injected with human AML cells.

-

Once tumors are established or leukemia is engrafted, mice are treated with the DHODH inhibitor or a vehicle control.

-

Tumor volume and body weight are monitored regularly.

-

At the end of the study, tumors and hematopoietic organs (bone marrow, spleen) can be harvested for analysis of leukemic burden and differentiation status of the cells.

-

Caption: A generalized experimental workflow for evaluating DHODH inhibitors.

Synergistic Combinations and Future Directions

The efficacy of DHODH inhibitors can be enhanced through combination therapies. Synergistic effects have been observed with:

-

DNA-demethylating agents (e.g., decitabine): This combination has shown promise in myelodysplastic syndromes (MDS) and AML.[14]

-

Inhibitors of the pyrimidine salvage pathway (e.g., dipyridamole): Blocking both the de novo and salvage pathways can lead to metabolic lethality in AML cells.[12]

-

MDM2 inhibitors (e.g., Nutlin3a): In p53-wildtype leukemias, DHODH inhibition can enhance the anti-leukemic effect of MDM2 inhibitors.[2]

Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to DHODH inhibitor therapy.[5][9] The recurrent deletion of CDK5, for example, has been shown to increase the sensitivity of AML cells to DHODH inhibitors.[5][9][17]

Conclusion

This compound and other selective DHODH inhibitors represent a promising therapeutic strategy for AML. By targeting the metabolic vulnerability of pyrimidine biosynthesis, these agents induce a potent anti-leukemic response characterized by differentiation, cell cycle arrest, and apoptosis. The well-defined mechanism of action, coupled with the potential for synergistic combinations, positions DHODH inhibition as a valuable approach in the future landscape of AML therapy. Further preclinical and clinical investigation is warranted to fully realize the therapeutic potential of this drug class.

References

- 1. Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia | Haematologica [haematologica.org]

- 3. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The novel dihydroorotate dehydrogenase (DHODH) inhibitor BAY 2402234 triggers differentiation and is effective in the treatment of myeloid malignancies. | Broad Institute [broadinstitute.org]

- 5. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of dihydroorotate dehydrogenase induces apoptosis and differentiation in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. embopress.org [embopress.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ashpublications.org [ashpublications.org]

- 12. The Synergism between DHODH Inhibitors and Dipyridamole Leads to Metabolic Lethality in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. iris.unito.it [iris.unito.it]

- 14. DHODH inhibition synergizes with DNA-demethylating agents in the treatment of myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. haematologica.org [haematologica.org]

- 17. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on Dhodh-IN-21's Role in Pyrimidine Biosynthesis Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to Pyrimidine Biosynthesis and DHODH

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for DNA and RNA synthesis. Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1] The inhibition of DHODH leads to the depletion of the pyrimidine pool, which in turn arrests the cell cycle and induces apoptosis in cells highly dependent on this pathway.[2] Consequently, DHODH inhibitors have emerged as a promising class of therapeutic agents for various diseases, including cancer and autoimmune disorders.

This compound: A Potent DHODH Inhibitor

This compound (also referred to as compound 19 in associated literature) is a novel N-heterocyclic 3-pyridyl carboxamide that has demonstrated high potency and selectivity for DHODH. Its inhibitory action disrupts the pyrimidine biosynthesis pathway, leading to significant anti-proliferative effects in cancer cell lines, particularly in acute myeloid leukemia (AML).

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Value | Description | Reference |

| IC50 (DHODH) | 1.1 nM | The half-maximal inhibitory concentration against the human DHODH enzyme. | |

| IC50 (MOLM-13 cells) | 2.0 nM | The half-maximal inhibitory concentration for cell proliferation in the MOLM-13 AML cell line. | |

| IC50 (THP-1 cells) | 5.0 nM | The half-maximal inhibitory concentration for cell proliferation in the THP-1 AML cell line. |

| In Vivo Efficacy (MOLM-13 Xenograft Model) | |||

| Dosage | Tumor Growth Inhibition | Study Details | Reference |

| 10 mg/kg, p.o. daily | 44% | Female NSG mice bearing MOLM-13 xenografts. | |

| 20 mg/kg, p.o. daily | 60% | Female NSG mice bearing MOLM-13 xenografts. |

Signaling and Logical Pathways

The following diagrams illustrate the pyrimidine biosynthesis pathway, the mechanism of action of this compound, and a typical experimental workflow for its characterization.

References

The Discovery and Synthesis of Dhodh-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective N-heterocyclic 3-pyridyl carboxamide inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound, with a focus on its potential as a therapeutic agent for acute myeloid leukemia (AML). The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key signaling pathways and experimental workflows.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[4] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis and are therefore particularly vulnerable to the inhibition of this pathway.[5] This dependency makes DHODH an attractive target for cancer therapy. This compound has emerged from structure-based drug design and virtual screening efforts as a highly potent inhibitor of DHODH with promising anti-leukemic activity.[1][2]

Discovery of this compound

The discovery of this compound was the result of a focused effort to identify novel DHODH inhibitors with improved physicochemical properties and potent anti-AML activity. Researchers employed virtual screening and structure-based drug design to identify and optimize a series of N-heterocyclic 3-pyridyl carboxamide analogs.[1][2] This campaign led to the identification of two lead compounds, designated as compound 19 (this compound) and compound 29, which demonstrated potent biochemical and cellular DHODH activity, favorable drug-like properties, and efficacy in a preclinical AML model.[2][3]

Synthesis of this compound

The synthesis of this compound (compound 19) involves a multi-step process starting from commercially available reagents. The key final step involves the coupling of an acid chloride intermediate with a heterocyclic amine, followed by a deprotection step.[2]

Experimental Protocol: Synthesis of this compound

A detailed, step-by-step synthesis protocol would be proprietary to the discovering entity. However, based on the general description in the scientific literature for N-heterocyclic 3-pyridyl carboxamide inhibitors, a representative synthetic scheme can be outlined. The final step typically involves:

-

Amide Coupling: The acid chloride intermediate is reacted with the appropriate N-heterocyclic amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in an inert solvent (e.g., dichloromethane) at room temperature.

-

Deprotection: A protecting group, if present on the heterocyclic amine, is removed under appropriate conditions. For example, a tert-butoxycarbonyl (Boc) group can be removed using trifluoroacetic acid in dichloromethane.

-

Purification: The final compound is purified using standard techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Biological Activity and Mechanism of Action

This compound exhibits potent and selective inhibition of the DHODH enzyme, leading to the depletion of the pyrimidine pool necessary for cell proliferation. This mechanism of action results in cell cycle arrest and apoptosis in cancer cells.

Quantitative Data

The biological activity of this compound has been characterized by several key quantitative metrics:

| Parameter | Value | Cell Line/Target | Reference |

| Biochemical IC50 | 1.1 nM | Human DHODH | [6] |

| Cellular IC50 | 2.0 nM | MOLM-13 (AML) | [6] |

| Cellular IC50 | 5.0 nM | THP-1 (AML) | [6] |

| In Vivo Efficacy | 44% tumor growth inhibition | MOLM-13 Xenograft | [6] |

| (10 mg/kg, p.o., daily for 5 days) | |||

| In Vivo Efficacy | 60% tumor growth inhibition | MOLM-13 Xenograft | [6] |

| (20 mg/kg, p.o., daily for 5 days) |

Signaling Pathways

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH leads to a cascade of downstream effects.

Caption: DHODH Inhibition Signaling Pathway.

Experimental Protocols

DHODH Enzymatic Activity Assay

A common method to determine the enzymatic activity of DHODH is a colorimetric assay that monitors the reduction of a dye.

Protocol:

-

Recombinant human DHODH is pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of the substrate, dihydroorotate.

-

The reduction of 2,6-dichloroindophenol (DCIP) is monitored spectrophotometrically at a specific wavelength (e.g., 600 nm).

-

The rate of DCIP reduction is proportional to the DHODH activity.

-

IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.

Cell Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines is typically assessed using a metabolic activity assay, such as the MTS assay.

Protocol:

-

AML cell lines (e.g., MOLM-13, THP-1) are seeded in 96-well plates.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

MTS reagent is added to each well and incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

The absorbance of the formazan product is measured at 490 nm.

-

Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.

In Vivo Xenograft Model

To evaluate the in vivo efficacy of this compound, a tumor xenograft model is utilized.

Caption: In Vivo Xenograft Experimental Workflow.

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID) are subcutaneously injected with a suspension of MOLM-13 cells.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly to assess efficacy and toxicity.

-

At the end of the study, tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

This compound is a potent and orally bioavailable inhibitor of DHODH with significant anti-leukemic activity in preclinical models of AML. Its discovery highlights the therapeutic potential of targeting the de novo pyrimidine biosynthesis pathway in cancer. Further investigation into the pharmacokinetics, pharmacodynamics, and safety profile of this compound is warranted to support its potential clinical development. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and other DHODH inhibitors.

References

- 1. N-heterocyclic 3-pyridyl carboxamide inhibitors of DHODH for the treatment of acute myelogenous leukemia - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. N-Heterocyclic 3-Pyridyl Carboxamide Inhibitors of DHODH for the Treatment of Acute Myelogenous Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting dihydroorotate dehydrogenase in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Target Validation of Dihydroorotate Dehydrogenase (DHODH) in Solid Tumors

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the validation of Dihydroorotate Dehydrogenase (DHODH) as a therapeutic target in solid tumors, with a specific focus on the potent inhibitor, DHODH-IN-21. It synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows.

Introduction: DHODH as a Compelling Target in Oncology

Cellular metabolism is a cornerstone of biological activity, and its dysregulation is a recognized hallmark of cancer.[1] Cancer cells exhibit an increased demand for nucleotides to sustain rapid proliferation and DNA and RNA synthesis.[2] This demand is met through two primary pathways: the salvage pathway, which recycles existing nucleosides, and the de novo synthesis pathway, which builds nucleotides from simpler precursors.

Many cancer cells demonstrate a heightened dependence on the de novo pyrimidine biosynthesis pathway, creating a therapeutic window.[1][2] Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][3][4] Located on the inner mitochondrial membrane, DHODH links pyrimidine synthesis to the electron transport chain.[1]

While initially explored for cancer, DHODH inhibitors found clinical success in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.[1][3] However, with a deeper understanding of cancer metabolism, DHODH is re-emerging as a validated and promising therapeutic target for malignancies.[1][5] Although early clinical trials with first-generation inhibitors in solid tumors were met with limited success, newer, more potent, and selective inhibitors are revitalizing interest in this target.[5][6]

This compound: A Potent and Selective Inhibitor

This compound is a novel, orally active, and selective inhibitor of the DHODH enzyme. It has demonstrated potent activity in preclinical studies, establishing it as a valuable tool for validating DHODH as a therapeutic target.

Table 1: In Vitro Efficacy of this compound and Other DHODH Inhibitors

| Compound | Cancer Type | Cell Line(s) | Endpoint | IC50 Value | Reference |

|---|---|---|---|---|---|

| This compound | DHODH Enzyme | - | Enzymatic Inhibition | 1.1 nM | [7] |

| This compound | Acute Myeloid Leukemia | MOLM-13 | Proliferation | 2.0 nM | [7] |

| This compound | Acute Myeloid Leukemia | THP-1 | Proliferation | 5.0 nM | [7] |

| Leflunomide (LEF) | Esophageal Squamous Cell | KYSE510, KYSE450 | Viability | ~25-50 µM | [8] |

| Leflunomide (LEF) | Colorectal Carcinoma | SW620 | Viability | ~50 µM | [8] |

| Brequinar (BRQ) | T-cell ALL | Multiple | Viability | Dose-dependent decrease |[9] |

Mechanism of Action: Cellular Consequences of DHODH Inhibition

Inhibiting DHODH initiates a cascade of cellular events stemming from the depletion of the pyrimidine pool.

-

Pyrimidine Depletion: The primary effect is the rapid depletion of intracellular uridine monophosphate (UMP) and downstream pyrimidine nucleotides (UTP, CTP), which are essential for DNA and RNA synthesis.[1][2]

-

Cell Cycle Arrest: The scarcity of nucleotides for DNA replication leads to an S-phase arrest in the cell cycle.[9]

-

p53 Pathway Activation: Impaired ribosome biogenesis, a consequence of UTP depletion, can activate the tumor suppressor p53 pathway, further contributing to cell cycle arrest.[1]

-

DNA Damage Response: Sustained treatment with DHODH inhibitors can activate the ATR kinase, signaling a buildup of DNA damage that can ultimately trigger cell death.[1]

-

Apoptosis Induction: The culmination of metabolic stress, cell cycle arrest, and DNA damage leads to programmed cell death, or apoptosis.[10][11]

-

Immunomodulation: Recent studies have revealed that DHODH inhibition upregulates antigen presentation pathway genes, including MHC class I, on cancer cells. This suggests a novel mechanism for enhancing the efficacy of immunotherapies like checkpoint blockade.[12][13]

Caption: DHODH in the De Novo Pyrimidine Biosynthesis Pathway.

Preclinical Validation in Solid Tumor Models

Evidence from numerous preclinical studies supports the targeting of DHODH in a variety of solid tumors. Higher DHODH expression often correlates with increased tumor grade and poorer prognosis in cancers such as glioma and neuroblastoma.[1][14]

-

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) cells show high flux through the de novo pyrimidine pathway, and DHODH inhibition leads to S-phase arrest and demonstrates strong anti-cancer activity in xenograft models.[1]

-

Neuroblastoma: DHODH is an independent risk factor for aggressive disease. The DHODH inhibitor brequinar dramatically reduced tumor growth and extended survival in neuroblastoma mouse models. A combination with temozolomide was curative in a majority of mice.[14]

-

Melanoma: DHODH inactivation inhibits melanoma cell proliferation, induces S-phase arrest, and sensitizes cells to drug-induced apoptosis.[10]

-

Esophageal and Colorectal Cancer: Inhibition of DHODH impedes cell proliferation in vitro and tumor growth in vivo in esophageal squamous cell carcinoma (ESCC).[8]

Table 2: In Vivo Efficacy of DHODH Inhibitors in Preclinical Models

| Compound | Cancer Type | Model | Dosing Regimen | Key Result | Reference |

|---|---|---|---|---|---|

| This compound | Acute Myeloid Leukemia | NSG Mouse Xenograft | 10 or 20 mg/kg, p.o., daily | 44% and 60% TGI*, respectively | [7] |

| Brequinar | Neuroblastoma | Xenograft & Transgenic Mice | - | Dramatically reduced tumor growth, extended survival | [14] |

| DHODH Inhibitor | Pancreatic Cancer | Xenograft Model | - | Strong anti-cancer activity |[1] |

*TGI: Tumor Growth Inhibition. Note: While the this compound data is from a hematologic model, it demonstrates in vivo target engagement and efficacy.

Caption: Cellular Consequences of DHODH Inhibition.

Key Experimental Protocols

Validating a DHODH inhibitor requires a series of well-defined in vitro and in vivo experiments.

Protocol 1: DHODH Enzyme Inhibition Assay

-

Objective: To determine the IC50 of an inhibitor against purified DHODH enzyme.

-

Principle: The assay measures the DHODH-catalyzed reduction of a substrate (e.g., 2,6-dichloroindophenol, DCIP) spectrophotometrically.

-

Procedure:

-

Prepare a reaction buffer containing coenzyme Q10 and dihydroorotate.

-

Add purified recombinant human DHODH enzyme to the wells of a 96-well plate.

-

Add the inhibitor (e.g., this compound) across a range of concentrations. Incubate briefly.

-

Initiate the reaction by adding the substrate DCIP.

-

Measure the decrease in absorbance at 600 nm over time, which corresponds to the rate of DCIP reduction.

-

Calculate the rate of reaction for each inhibitor concentration and plot against concentration to determine the IC50 value.

-

Protocol 2: Cell Proliferation Assay (e.g., CellTiter-Glo®)

-

Objective: To determine the IC50 of an inhibitor on the proliferation of cancer cell lines.

-

Principle: Measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Procedure:

-

Seed cancer cells (e.g., A375 melanoma, SW620 colon) in a 96-well plate and allow them to adhere overnight.

-

Treat cells with a serial dilution of the DHODH inhibitor for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the IC50.[9]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

-

Objective: To assess the effect of DHODH inhibition on cell cycle distribution.

-

Principle: Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for discrimination of cells in G1, S, and G2/M phases.

-

Procedure:

-

Treat cells with the inhibitor at a relevant concentration (e.g., 1x or 3x IC50) for 24-48 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membrane.

-

Wash the cells and resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Analyze the samples on a flow cytometer.

-

Gate the cell populations and quantify the percentage of cells in each phase of the cell cycle using analysis software.[9][10]

-

Protocol 4: In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy of a DHODH inhibitor in a living organism.

-

Procedure:

-

Implant human cancer cells (e.g., 1-5 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Monitor tumor growth until tumors reach a palpable, predetermined size (e.g., 100-150 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer the DHODH inhibitor (e.g., this compound at 10-20 mg/kg) and vehicle via the appropriate route (e.g., oral gavage) on a defined schedule (e.g., daily).[7]

-

Measure tumor volume (using calipers) and mouse body weight 2-3 times per week.

-

At the end of the study, calculate the percent tumor growth inhibition (TGI) compared to the vehicle group.

-

Caption: Experimental Workflow for DHODH Inhibitor Evaluation.

Conclusion and Future Directions

The validation of DHODH as a therapeutic target in solid tumors is supported by a strong biological rationale and compelling preclinical data. Rapidly proliferating cancer cells are highly dependent on the de novo pyrimidine synthesis pathway, making the rate-limiting enzyme DHODH an ideal point of intervention.[1][2]

Potent and selective inhibitors like this compound effectively block this pathway, leading to pyrimidine starvation, cell cycle arrest, and apoptosis.[7] Preclinical studies across a range of solid tumor types, including pancreatic cancer, neuroblastoma, and melanoma, have demonstrated significant anti-tumor activity both in vitro and in vivo.[14]

Perhaps most exciting is the emerging role of DHODH inhibition in modulating the tumor immune microenvironment. By upregulating MHC class I expression, these inhibitors have the potential to render tumors more visible to the immune system, providing a strong rationale for combination therapy with immune checkpoint blockade.[12][13] Future work should focus on optimizing combination strategies and identifying patient populations most likely to benefit from DHODH-targeted therapy, moving this re-emerging and powerful therapeutic strategy closer to clinical application for solid tumors.

References

- 1. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Patent Review of Human Dihydroorotate Dehydrogenase (hDHODH) Inhibitors as Anticancer Agents and their Other Therapeutic Applications (1999-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Dihydroorotate dehydrogenase promotes cell proliferation and suppresses cell death in esophageal squamous cell carcinoma and colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inactivation/deficiency of DHODH induces cell cycle arrest and programed cell death in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Dhodh-IN-21: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21 is a potent and selective, orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1] By targeting DHODH, this compound disrupts the synthesis of essential building blocks for DNA and RNA, thereby exhibiting significant anti-proliferative and anti-cancer activities. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and available experimental data. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug development.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the enzymatic activity of DHODH. DHODH is the fourth enzyme in the de novo pyrimidine synthesis pathway and is responsible for the conversion of dihydroorotate to orotate. This reaction is a key step in the production of uridine monophosphate (UMP), a precursor for all other pyrimidines. The inhibition of DHODH by this compound leads to a depletion of the intracellular pyrimidine pool, which in turn results in the inhibition of DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly proliferating cells, such as cancer cells.

Signaling Pathway

The primary signaling pathway affected by this compound is the de novo pyrimidine biosynthesis pathway. A simplified representation of this pathway and the point of inhibition by this compound is depicted below.

Caption: Inhibition of DHODH by this compound in the de novo pyrimidine biosynthesis pathway.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: In Vitro Potency

| Target/Cell Line | Assay Type | IC50 (nM) | Reference |

| DHODH | Enzymatic Assay | 1.1 | [1] |

| MOLM-13 | Cell Proliferation | 2.0 | [1] |

| THP-1 | Cell Proliferation | 5.0 | [1] |

Table 2: In Vivo Efficacy (MOLM-13 Xenograft Model)

| Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Effect | Reference |

| 10 | Daily for 5 days | 44 | No significant effect | [1] |

| 20 | Daily for 5 days | 60 | No significant effect | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are described in the primary publication by Cisar et al. (2022).[2] Due to the lack of direct access to the supplementary information of this article, the following are representative protocols for the key experiments cited, based on standard methodologies in the field.

DHODH Enzymatic Assay

A representative workflow for a DHODH enzymatic assay is outlined below. This assay measures the direct inhibitory effect of this compound on the DHODH enzyme.

Caption: Workflow for a typical DHODH enzymatic inhibition assay.

-

Enzyme and Compound Preparation : Recombinant human DHODH is purified. This compound is serially diluted to a range of concentrations.

-

Reaction Mixture : The assay is typically performed in a microplate format. The reaction buffer contains a suitable pH, detergent, and the electron acceptor, such as 2,6-dichloroindophenol (DCIP) or Coenzyme Q.

-

Incubation : DHODH enzyme is pre-incubated with this compound or vehicle control for a specified period.

-

Reaction Initiation : The reaction is initiated by the addition of the substrate, dihydroorotate.

-

Detection : The rate of the reaction is monitored by measuring the change in absorbance of the electron acceptor over time (e.g., the reduction of DCIP at 600 nm).

-

Data Analysis : The rate of reaction at each inhibitor concentration is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the enzyme's activity.

Cell Proliferation Assay

The anti-proliferative activity of this compound on cancer cell lines such as MOLM-13 and THP-1 is a key indicator of its therapeutic potential.

Caption: Workflow for a cell proliferation (viability) assay.

-

Cell Seeding : Cancer cells (e.g., MOLM-13, THP-1) are seeded into 96-well plates at an appropriate density.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound or vehicle control.

-

Incubation : The plates are incubated for a period of time, typically 72 hours, to allow for cell proliferation.

-

Viability Assessment : A cell viability reagent, such as CellTiter-Glo® (which measures ATP levels) or an MTS-based reagent, is added to the wells.

-

Signal Detection : The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is measured using a plate reader.

-

Data Analysis : The data is normalized to the vehicle-treated control, and the IC50 value is determined, representing the concentration of this compound that inhibits cell proliferation by 50%.

In Vivo Tumor Xenograft Study

To evaluate the in vivo efficacy of this compound, a tumor xenograft model is commonly used.

Caption: Workflow for an in vivo tumor xenograft study.

-

Animal Model : Immunodeficient mice (e.g., NSG mice) are used to prevent rejection of the human cancer cells.

-

Tumor Cell Implantation : MOLM-13 cells are implanted subcutaneously into the flanks of the mice.

-

Tumor Growth and Randomization : Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

-

Drug Administration : this compound is administered orally (p.o.) at specified doses (e.g., 10 and 20 mg/kg) daily for a defined period. The control group receives a vehicle.

-

Monitoring : Tumor volume and the body weight of the mice are measured regularly throughout the study.

-

Endpoint Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Conclusion

This compound is a highly potent inhibitor of DHODH with demonstrated anti-proliferative activity in acute myeloid leukemia cell lines and in vivo efficacy in a xenograft model. Its mechanism of action, centered on the disruption of de novo pyrimidine biosynthesis, makes it a promising candidate for the development of novel anti-cancer therapies. Further investigation into its pharmacokinetic properties and a broader selectivity profile will be crucial for its continued development. This technical guide provides a foundational understanding of the pharmacological profile of this compound to aid researchers in their ongoing and future studies.

References

Early-Stage Research on Dhodh-IN-21's Anti-Cancer Effects: A Technical Guide

Introduction: Dhodh-IN-21 is a novel, orally active, and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. This pathway is essential for the proliferation of cancer cells, making DHODH a compelling target for anti-cancer drug development. Early-stage research has demonstrated the potential of this compound as a therapeutic agent, particularly in the context of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the preclinical data, experimental protocols, and the underlying mechanism of action of this compound.

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

| Parameter | Value | Description |

| IC50 (DHODH Enzyme) | 1.1 nM | The half maximal inhibitory concentration against the purified DHODH enzyme, indicating high potency.[1] |

| IC50 (MOLM-13 cells) | 2.0 nM | The half maximal inhibitory concentration for proliferation of the MOLM-13 human AML cell line.[1] |

| IC50 (THP-1 cells) | 5.0 nM | The half maximal inhibitory concentration for proliferation of the THP-1 human AML cell line.[1] |

| Table 1: In Vitro Activity of this compound |

| Animal Model | Dosage and Administration | Tumor Growth Inhibition | Effect on Body Weight |

| Female NSG Mice with MOLM-13 Xenograft | 10 mg/kg, p.o., daily for 5 days | 44% | No significant effect |

| Female NSG Mice with MOLM-13 Xenograft | 20 mg/kg, p.o., daily for 5 days | 60% | No significant effect |

| Table 2: In Vivo Efficacy of this compound in an AML Xenograft Model [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of preclinical research. The following sections outline the protocols used in the initial studies of this compound.

DHODH Enzyme Inhibition Assay

The enzymatic activity of DHODH is determined by monitoring the reduction of a specific substrate.

-

Reagents: Purified human DHODH enzyme, dihydroorotate, and a suitable electron acceptor (e.g., 2,6-dichloroindophenol).

-

Procedure:

-

The purified DHODH enzyme is incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of dihydroorotate.

-

The rate of reduction of the electron acceptor is measured spectrophotometrically over time.

-

IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MOLM-13 and THP-1 cells)

This assay measures the effect of this compound on the viability and growth of AML cell lines.

-

Cell Culture: MOLM-13 and THP-1 cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

Cells are seeded in 96-well plates at a predetermined density.

-

A serial dilution of this compound is added to the wells.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

IC50 values are determined by analyzing the dose-response curve.

-

AML Xenograft Mouse Model

This in vivo model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., female NSG mice) are used to prevent rejection of human cancer cells.

-

Procedure:

-

MOLM-13 cells are implanted subcutaneously or intravenously into the mice.

-

Once tumors are established and reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered orally at specified doses (e.g., 10 mg/kg and 20 mg/kg) for a defined treatment period.

-

Tumor volume and body weight are measured regularly throughout the study.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.

-

Mandatory Visualizations

Signaling Pathway of DHODH Inhibition

Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for DNA and RNA synthesis. This leads to cell cycle arrest and apoptosis. A key downstream effect of DHODH inhibition is the downregulation of the oncogene c-Myc and the upregulation of the cell cycle inhibitor p21.

Caption: DHODH inhibition by this compound disrupts pyrimidine synthesis and modulates c-Myc and p21.

Experimental Workflow for In Vitro Studies

The following diagram illustrates the general workflow for the in vitro evaluation of this compound.

Caption: Workflow for determining the in vitro anti-proliferative activity of this compound.

Experimental Workflow for In Vivo Studies

The diagram below outlines the key steps in the in vivo assessment of this compound's anti-cancer efficacy.

Caption: Workflow for evaluating the in vivo anti-tumor efficacy of this compound.

References

The Selectivity of Dhodh-IN-21 for Dihydroorotate Dehydrogenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhodh-IN-21, also referred to as compound 19 in associated literature, has emerged as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. This technical guide provides a comprehensive overview of the selectivity of this compound for DHODH, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative data available for this compound, focusing on its inhibitory activity against DHODH from various species and its anti-proliferative effects on cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound against DHODH

| Species | IC₅₀ (nM) |

| Human | 1.1[1] |

| Monkey | 1.6 |

| Dog | 8.5 |

| Mouse | 140 |

| Rat | 1580 |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of the DHODH enzyme activity in a biochemical assay.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Disease Model | IC₅₀ (nM) |

| MOLM-13 | Acute Myeloid Leukemia (AML) | 2.0[1] |

| THP-1 | Acute Myeloid Leukemia (AML) | 5.0[1] |

IC₅₀ values represent the concentration of this compound required to inhibit 50% of cell proliferation in a 72-hour assay.

Note on Selectivity Screening: While this compound is described as a "selective" inhibitor, a comprehensive public data set from broad selectivity panels (e.g., kinome scans, CEREP safety screens, or screening against other dehydrogenases and cytochrome P450 enzymes) is not currently available in the reviewed literature. Such panels are crucial for a thorough assessment of off-target activities.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Recombinant DHODH Inhibition Assay

Objective: To determine the in vitro potency of this compound against purified DHODH enzyme.

Materials:

-

Recombinant human DHODH (and orthologs)

-

L-dihydroorotate (DHO)

-

Decylubiquinone (CoQd)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

-

This compound (dissolved in DMSO)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

A stock solution of this compound is prepared in DMSO and serially diluted to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer containing recombinant DHODH enzyme.

-

Add the serially diluted this compound or DMSO (as a vehicle control) to the wells and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

To initiate the enzymatic reaction, add a solution containing L-dihydroorotate, decylubiquinone, and DCIP.

-

The reduction of DCIP by the DHODH-catalyzed reaction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

-

The rate of reaction is calculated for each concentration of this compound.

-

IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

MOLM-13 or THP-1 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.

-

This compound is serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included.

-

The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After the incubation period, the CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

The plates are incubated for a short period to stabilize the luminescent signal.

-

Luminescence is measured using a luminometer.

-

The data is normalized to the vehicle-treated cells, and IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Mandatory Visualizations

DHODH in the De Novo Pyrimidine Biosynthesis Pathway

Caption: Role of DHODH in pyrimidine biosynthesis and its inhibition by this compound.

Experimental Workflow for DHODH Inhibition Assay

Caption: Workflow for determining the IC₅₀ of this compound against DHODH.

Logical Relationship of DHODH Inhibition to Cellular Effects

References

Dhodh-IN-21: A Technical Guide to its Impact on Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dhodh-IN-21 is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By targeting DHODH, this compound disrupts the production of essential building blocks for DNA and RNA synthesis, leading to potent anti-proliferative effects in cancer cells. This technical guide provides an in-depth analysis of the impact of this compound on cellular metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of DHODH inhibition.

Introduction to this compound and its Target

This compound is an orally active, selective inhibitor of dihydroorotate dehydrogenase (DHODH) with a half-maximal inhibitory concentration (IC50) of 1.1 nM against the human enzyme.[1] DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, the oxidation of dihydroorotate to orotate.[2][3][4] This process is coupled to the electron transport chain, linking nucleotide metabolism directly to cellular respiration.[2] Rapidly proliferating cells, such as cancer cells, have a high demand for pyrimidines to support DNA and RNA synthesis and are therefore particularly vulnerable to DHODH inhibition.[4]

Quantitative Impact of this compound on Cellular Metabolism

The inhibition of DHODH by this compound elicits a profound and multifaceted impact on cellular metabolism. While specific quantitative data for this compound's metabolic effects are still emerging, the well-documented consequences of potent DHODH inhibition by other selective inhibitors provide a strong framework for understanding its metabolic impact.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/Enzyme Source | Reference |

| IC50 (Human DHODH) | 1.1 nM | Recombinant Human DHODH | [1] |

| IC50 (Monkey DHODH) | 1.6 nM | Recombinant Monkey DHODH | [1] |

| IC50 (Dog DHODH) | 8.5 nM | Recombinant Dog DHODH | [1] |

| IC50 (Mouse DHODH) | 140 nM | Recombinant Mouse DHODH | [1] |

| IC50 (Rat DHODH) | 1580 nM | Recombinant Rat DHODH | [1] |

| Anti-proliferative IC50 | 2.0 nM | MOLM-13 (AML) | [1] |

| Anti-proliferative IC50 | 5.0 nM | THP-1 (AML) | [1] |

Table 2: In Vivo Efficacy of this compound in a Human MOLM-13 AML Xenograft Model

| Dosage (Oral) | Tumor Volume Inhibition | Effect on Body Weight | Reference |

| 10 mg/kg | 44% | No significant effect | [1] |

| 20 mg/kg | 60% | No significant effect | [1] |

Table 3: General Metabolic Effects of Potent DHODH Inhibition

| Metabolic Parameter | Effect | Typical Observation | References |

| Oxygen Consumption Rate (OCR) | Decrease | Inhibition of DHODH reduces the pool of ubiquinone available for the electron transport chain, leading to decreased mitochondrial respiration. | [2] |

| Extracellular Acidification Rate (ECAR) | Increase | Cells compensate for reduced oxidative phosphorylation by upregulating glycolysis, resulting in increased lactate production and acidification of the extracellular medium. | [2] |

| Cellular ATP Levels | Decrease | The shift from efficient oxidative phosphorylation to less efficient glycolysis can lead to a net decrease in cellular ATP production. | [5][6][7] |

| NAD+/NADH Ratio | Altered | As DHODH inhibition impacts the electron transport chain, it can lead to alterations in the cellular redox state, including the NAD+/NADH ratio. |

Core Signaling Pathways Modulated by this compound

The metabolic reprogramming induced by this compound triggers a cascade of downstream signaling events that ultimately determine the cellular fate. Key pathways affected by DHODH inhibition include p53, HIF-1α, and β-catenin.

p53 Signaling Pathway

DHODH inhibition has been shown to activate the tumor suppressor p53.[3][8][9][10] The depletion of pyrimidine pools is a form of metabolic stress that can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis.

HIF-1α Signaling Pathway

Hypoxia-inducible factor-1 alpha (HIF-1α) is a key regulator of the cellular response to low oxygen. DHODH inhibition can lead to the stabilization of HIF-1α, even under normoxic conditions.[2] This is thought to be due to the generation of reactive oxygen species (ROS) resulting from the disruption of the electron transport chain.

β-catenin Signaling Pathway

Recent studies have indicated that DHODH can directly interact with β-catenin, a key component of the Wnt signaling pathway, to prevent its degradation.[5] While the direct effect of this compound on this interaction is yet to be fully elucidated, DHODH inhibition could potentially modulate β-catenin signaling, impacting cell proliferation and differentiation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of this compound on cellular metabolism.

Seahorse XF Analyzer Assay for OCR and ECAR

This assay measures the two major energy-producing pathways in cells – mitochondrial respiration and glycolysis – in real-time.

Materials:

-

Seahorse XF96 or XFe96 Analyzer (Agilent)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant Solution

-

Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant Solution overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.

-

Assay Execution: Calibrate the sensor cartridge and then place the cell plate into the Seahorse XF Analyzer. Run the assay protocol to measure basal OCR and ECAR, followed by sequential injections of the compounds to determine key parameters of mitochondrial function and glycolytic capacity.

Cellular ATP Quantification Assay

This assay determines the total cellular ATP content, providing a measure of the overall energetic state of the cells.

Materials:

-

96-well opaque plates

-

ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

-

Luminometer

-

This compound

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque plate and treat with various concentrations of this compound for the desired time.

-

Lysis and Reagent Addition: Add the ATP assay reagent directly to the wells, which lyses the cells and initiates the luminescent reaction.

-

Measurement: Incubate the plate at room temperature and then measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP present.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify the levels of specific proteins involved in the signaling pathways modulated by this compound.

Materials:

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Primary antibodies against p53, HIF-1α, β-catenin, and loading controls (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Conclusion

This compound is a highly potent inhibitor of DHODH that demonstrates significant anti-proliferative activity in cancer cells, particularly in acute myeloid leukemia. Its mechanism of action is intrinsically linked to the disruption of cellular metabolism, leading to a reduction in mitochondrial respiration, a compensatory increase in glycolysis, and the modulation of key signaling pathways that control cell fate. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of DHODH inhibitors. Future research should focus on elucidating the precise quantitative metabolic effects of this compound in various cancer models and further exploring the intricate interplay between metabolic reprogramming and downstream signaling events.

References

- 1. Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Investigating dihydroorotate dehydrogenase inhibitor mediated mitochondrial dysfunction in hepatic in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A DHODH inhibitor increases p53 synthesis and enhances tumor cell killing by p53 degradation blockage - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dhodh-IN-21 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[1][2] DHODH is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a key step in the production of pyrimidines required for DNA and RNA synthesis.[2][3][4] Consequently, inhibiting DHODH can lead to cell cycle arrest and cell death, making it a promising target for cancer therapy.[3] Dhodh-IN-21 is a potent and selective inhibitor of DHODH with demonstrated anti-cancer activity, particularly in acute myeloid leukemia (AML).[5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on cell viability, proliferation, and associated signaling pathways.

Mechanism of Action

This compound selectively binds to DHODH, inhibiting its enzymatic activity.[5] This action blocks the fourth step in the de novo pyrimidine synthesis pathway, leading to a depletion of the intracellular pyrimidine pool.[1][3] Cells that are highly dependent on this pathway for proliferation, such as cancer cells, are particularly sensitive to DHODH inhibition.[2] The resulting nucleotide starvation inhibits DNA and RNA synthesis, causing cell cycle arrest, primarily in the S-phase, and can induce apoptosis or other forms of cell death like ferroptosis.[6][7][8][9]

Caption: DHODH role in pyrimidine synthesis.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified both enzymatically and in cell-based proliferation assays. The data below is summarized for easy comparison.

| Compound | Assay Type | Target/Cell Line | IC₅₀ Value | Reference |

| This compound | Enzymatic Assay | DHODH | 1.1 nM | [5] |

| This compound | Proliferation Assay | MOLM-13 (AML) | 2.0 nM | [5] |

| This compound | Proliferation Assay | THP-1 (AML) | 5.0 nM | [5] |

| Brequinar | Proliferation Assay | CaSki (Cervical Cancer) | 0.747 µM (48h) | [6] |

| Brequinar | Proliferation Assay | HeLa (Cervical Cancer) | 0.338 µM (48h) | [6] |

Note: Brequinar is another well-characterized DHODH inhibitor included for comparative purposes.

Experimental Protocols

Here are detailed protocols for key experiments to assess the cellular effects of this compound.

Cell Viability and Proliferation Assay (CCK-8/WST-8 Method)

This protocol measures cell viability by assessing the activity of dehydrogenases in living cells.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13, THP-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent[10]

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Remove the medium from the wells (for adherent cells) or add the compound directly (for suspension cells). Add 100 µL of the diluted this compound to the respective wells. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

Assay: Add 10 µL of CCK-8 reagent to each well.[10]

-

Incubate for 1-4 hours at 37°C until the color develops.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[10]

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Workflow for a cell viability assay.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to detect changes in the expression or phosphorylation status of proteins in key signaling pathways affected by DHODH inhibition.

Materials:

-

6-well cell culture plates

-

This compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-c-Myc, anti-p21, anti-β-catenin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at desired concentrations (e.g., 1x, 5x, and 10x IC₅₀) for 24-48 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).

Affected Signaling Pathways

DHODH inhibition has been shown to modulate several key signaling pathways involved in cancer cell proliferation and survival.

Caption: Signaling pathways affected by DHODH inhibition.

References

- 1. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]

- 2. DHODH and cancer: promising prospects to be explored - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DHODH Inhibition Suppresses MYC and Inhibits the Growth of Medulloblastoma in a Novel In Vivo Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DHODH Inhibition Exerts Synergistic Therapeutic Effect with Cisplatin to Induce Ferroptosis in Cervical Cancer through Regulating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DHODH-mediated ferroptosis defense is a targetable vulnerability in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Elevated DHODH expression promotes cell proliferation via stabilizing β-catenin in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dojindo.com [dojindo.com]

Application Notes and Protocols for Dhodh-IN-21 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Dhodh-IN-21, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), in a mouse xenograft model of acute myeloid leukemia (AML). The protocols outlined below cover key aspects of in vivo study design, from model selection and drug formulation to experimental procedures and data analysis.

Introduction to this compound

This compound is a selective, orally active inhibitor of DHODH with a reported IC50 of 1.1 nM.[1][2][3] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells.[4] By inhibiting DHODH, this compound depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in cancer cells.[4] this compound has demonstrated potent anti-proliferative activity in AML cell lines, such as MOLM-13 and THP-1, making it a promising candidate for in vivo evaluation.[1]

Mechanism of Action of DHODH Inhibitors

The de novo pyrimidine synthesis pathway is a key metabolic route for the production of nucleotides. DHODH catalyzes the fourth step in this pathway, the oxidation of dihydroorotate to orotate. Cancer cells are often more reliant on this pathway than normal cells, providing a therapeutic window for DHODH inhibitors.

Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of this compound.

Recommended Cell Lines for Xenograft Models

Based on the in vitro activity of this compound, the following human AML cell lines are recommended for establishing xenograft models:

| Cell Line | Description | Key Features |

| MOLM-13 | Human acute monocytic leukemia | FLT3-ITD mutation, sensitive to FLT3 inhibitors.[5] |

| THP-1 | Human acute monocytic leukemia | MLL-AF9 fusion gene, often used for monocytic differentiation studies.[6] |

Mouse Strain Selection

Highly immunodeficient mouse strains are essential for the successful engraftment of human AML cell lines. The recommended strain is:

| Mouse Strain | Key Characteristics |

| NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) | Lacks mature T, B, and NK cells; deficient in cytokine signaling.[7] |

| NSG-SGM3 | NSG mice expressing human SCF, GM-CSF, and IL-3, which can enhance the engraftment of myeloid leukemia cells.[8] |

Experimental Protocols

Formulation of this compound for Oral Administration

This compound is an orally active compound.[1][2][3] A common vehicle for oral gavage of similar small molecule inhibitors in mice is a suspension in a mixture of carboxymethyl cellulose, Tween 80, and benzyl alcohol.

Materials:

-

This compound powder

-

0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water

-

0.4% (v/v) Tween 80

-

0.5% (v/v) Benzyl alcohol

-

Sterile conical tubes

-

Sonicator or magnetic stirrer

Procedure:

-

Calculate the required amount of this compound based on the desired dose and the number of animals.

-

Prepare the vehicle solution by mixing 0.5% CMC, 0.4% Tween 80, and 0.5% benzyl alcohol in sterile water.

-

Weigh the this compound powder and add it to the vehicle.

-

Vortex the mixture thoroughly.

-

Use a sonicator or magnetic stirrer to ensure a homogenous suspension.

-

Prepare the formulation fresh daily before administration.

Subcutaneous Xenograft Model Protocol

This model is suitable for assessing the effect of this compound on localized tumor growth.

Procedure:

-

Cell Culture: Culture MOLM-13 or THP-1 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) to the desired number.

-

Cell Preparation: On the day of injection, harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel. Cell viability should be >95%.

-

Injection: Subcutaneously inject the cell suspension into the flank of 6-8 week old female NSG mice.

| Cell Line | Recommended Cell Number |

| MOLM-13 | 1 x 106 cells in 100-200 µL |

| THP-1 | 1 x 107 cells in 100-200 µL[9] |

-

Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Tumor volume can be calculated using the formula: Tumor Volume = (Length x Width2) / 2 .

-

Treatment Initiation: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally (e.g., 10 or 20 mg/kg) daily for a specified period (e.g., 5 days on, 2 days off, or as determined by a pilot study).[1] The control group should receive the vehicle only.

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³), or as per institutional animal welfare guidelines.

Intravenous (Orthotopic) Xenograft Model Protocol

This model better recapitulates the disseminated nature of leukemia.

Procedure:

-